4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide
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Overview
Description
This compound, also known as DMQS, belongs to the class of benzamide derivatives. Its chemical structure features a pyrimidine ring, a triazole ring, and a benzene ring, all intricately connected. DMQS has garnered attention due to its diverse biological activities, making it an intriguing subject for research.
Preparation Methods
Synthetic Routes::
Key Precursor: N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2) is synthesized by coupling 2-aminopyrimidine (1) with malononitrile in pyridine.
Diverse Amines: Compound 2 reacts with various secondary amines (such as piperidine, morpholine, piperazine, diphenylamine, and N-methylglucamine) in boiling ethanol to yield different acrylonitrile derivatives (3-8).
Industrial Production:: DMQS can be produced on a larger scale using these synthetic routes, with modifications for industrial efficiency.
Chemical Reactions Analysis
DMQS undergoes several reactions:
Hydrazinolysis: Compound 2 reacts with hydrazine hydrate to form 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (9).
Cyanation: Compound 2 reacts with malononitrile to yield 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11).
Esterification: Compound 7 reacts with acetic anhydride and pyridine to form (2R,3R,4R,5S)-6-(((1E)-2-((1-acetyl-1H-benzimidazol-2-yl)diazenyl)-1-(N-acetylglycylamino)-2-cyanoethenyl)(methyl)amino)hexane-1,2,3,4,5-pentaacetate (15).
Scientific Research Applications
DMQS finds applications in:
Corrosion Inhibition: It inhibits mild steel corrosion in HCl medium.
Anti-Tubercular Activity: Some derivatives exhibit potent anti-tubercular effects.
Mechanism of Action
The precise mechanism remains an active area of study. DMQS likely interacts with specific molecular targets, affecting cellular pathways.
Comparison with Similar Compounds
DMQS stands out due to its unique structure. While similar compounds exist, DMQS’s combination of pyrimidine, triazole, and benzene moieties sets it apart.
Properties
Molecular Formula |
C21H19N7O |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H19N7O/c1-13-10-14(2)25-21(24-13)27-17-8-6-15(7-9-17)20(29)26-18-5-3-4-16(11-18)19-22-12-23-28-19/h3-12H,1-2H3,(H,26,29)(H,22,23,28)(H,24,25,27) |
InChI Key |
PYFQXUWVRDDJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4)C |
Origin of Product |
United States |
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